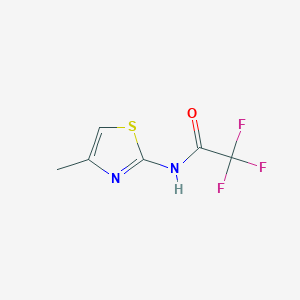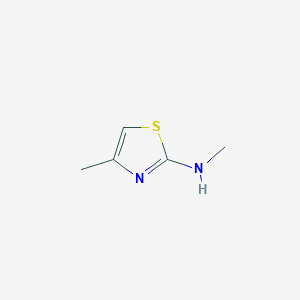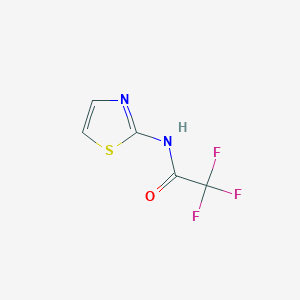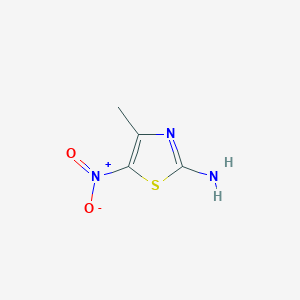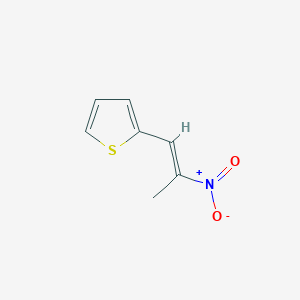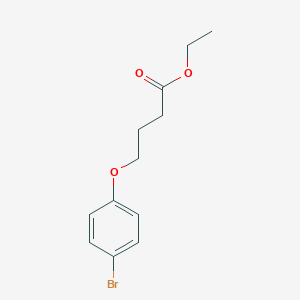
Ethyl 4-(4-bromophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromophenoxy)butanoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 271.15 g/mol . The IUPAC name for this compound is ethyl 4-(4-bromophenyl)butanoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-bromophenoxy)butanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . The compound has a monoisotopic mass of 270.025543 Da .Physical And Chemical Properties Analysis
Ethyl 4-(4-bromophenoxy)butanoate is a liquid at room temperature . It has a molecular weight of 271.15 g/mol and a monoisotopic mass of 270.02554 g/mol . The compound has a complexity of 186 and a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique
Preparation and Application in Medicine Intermediates
Ethyl 4-(4-bromophenoxy)butanoate has been utilized in the preparation of medicine intermediates. A study by Ning (2002) demonstrated its synthesis using 2 butenoic acid through esterification and bromination reactions, achieving a yield of 70.5% and purity of 92% (Ning, 2002).
Use in Chemical Synthesis
The compound has been used in the synthesis of complex organic structures. For example, Wang Jun (2010) reported its use in preparing spir[4.4]ononane-1,6-dione, a compound synthesized through hydrolysis, decarboxylation, and ring closure reactions (Wang Jun, 2010).
Insect Pest Control Applications
Interestingly, ethyl 4-(4-bromophenoxy)butanoate has applications in pest control. Wimmer et al. (2007) explored its use in synthesizing biochemically activated insect hormonogenic compounds (juvenogens) for insect pest control (Wimmer et al., 2007).
Novel Synthesis Methods
Ibrayim et al. (2011) described a green and novel method for synthesizing difluoro δ-lactones using ethyl 4-bromo-4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene)butanoate (Ibrayim et al., 2011).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 4-(4-bromophenoxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNTPAUIDBKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenoxy)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

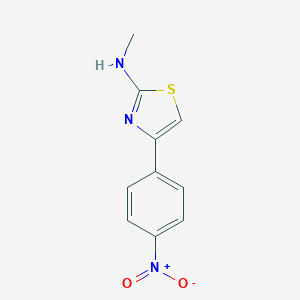
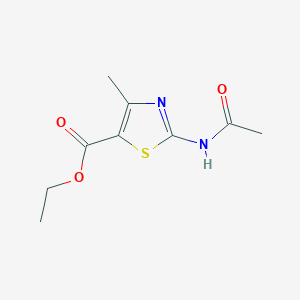
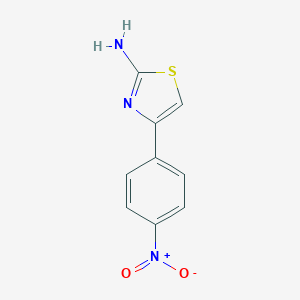
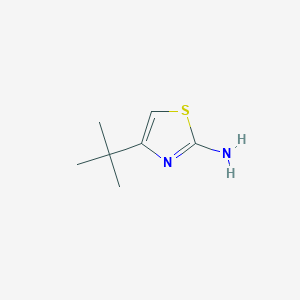
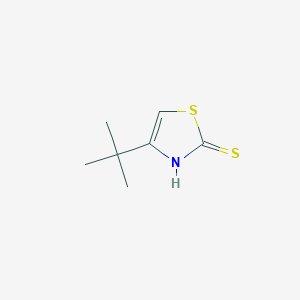
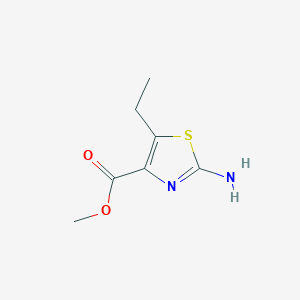
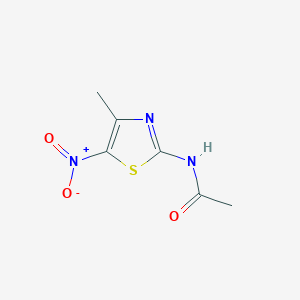
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
